molecular formula C21H24N2O2 B2826804 3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 953938-18-6

3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2826804
CAS RN: 953938-18-6
M. Wt: 336.435
InChI Key: XXJHWJBPYLOFEM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Derivative Development

  • Facile Synthesis : This compound's synthetic pathway involves treating cyclohexanone with benzylidenemalononitrile in the presence of ammonium acetate, leading to the formation of 2-amino-4-phenyl tetrahydroquinoline derivatives. This process allows for the exploration of its reactivity towards various reagents and potential antimicrobial applications (Elkholy & Morsy, 2006).

Application in Receptor Studies

  • Sigma-2 Receptor Probe : The compound and its analogues have been used as sigma-2 receptor probes. Studies involving radiolabeling with tritium and evaluating binding to sigma-2 receptors have provided insights into receptor interactions and pharmacological profiles (Xu et al., 2005).

Applications in Cancer Research

  • Tumor Diagnosis and PET Tracer Development : Hybrids of this compound have been explored for tumor diagnosis due to their high affinity at σ(2) receptors. The development of PET tracers for σ(2) receptors, especially in tumors overexpressing P-gp, is a significant application (Abate et al., 2011).

Research in Neuroscience

  • SK Channel Blockers : Analogues of this compound have been synthesized and studied for their binding to SK channels, with implications in neuroscience. The modifications in the structure showed variations in affinity for apamin sensitive binding sites, highlighting its potential in developing reversible and selective SK channel blockers (Graulich et al., 2005).

Novel Syntheses and Reactions

  • Synthesis of Quinazoline and Benzoxazole Derivatives : The compound's derivatives have been synthesized and used in reactions with picramic acid to create a mixture of tetrahydroquinazoline-2-one and other derivatives, indicating diverse synthetic applications (Villalgordo et al., 1990).

properties

IUPAC Name

3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-20(24)23-9-5-6-16-13-18(7-8-19(16)23)22-21(25)17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJHWJBPYLOFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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